N-[2-(piperazin-1-yl)ethyl]thiophene-2-carboxamide
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Description
“N-[2-(piperazin-1-yl)ethyl]thiophene-2-carboxamide” is a compound that has been studied for its potential anti-tubercular activity . It is a derivative of pyrazinamide, a first-line drug used in shortening TB therapy . The compound was designed, synthesized, and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Future Directions
The future directions for the study of “N-[2-(piperazin-1-yl)ethyl]thiophene-2-carboxamide” could involve further development and evaluation of its anti-tubercular activity. The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra and inhibitory activity against acetylcholinesterase (AChE) . These targets play crucial roles in their respective biological systems.
Mode of Action
For instance, certain derivatives have shown to inhibit AChE, a key enzyme in the cholinergic system .
Biochemical Pathways
Ache inhibitors, like some structurally similar compounds, can affect the cholinergic system, which plays a crucial role in learning and memory .
Result of Action
Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra and AChE , indicating potential anti-tubercular and neuroprotective effects.
Properties
IUPAC Name |
N-(2-piperazin-1-ylethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c15-11(10-2-1-9-16-10)13-5-8-14-6-3-12-4-7-14/h1-2,9,12H,3-8H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSKJRHHUMAZIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCNC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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